molecular formula C12H17NO3 B11999707 2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione CAS No. 91645-06-6

2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B11999707
CAS No.: 91645-06-6
M. Wt: 223.27 g/mol
InChI Key: BJQVSFGGONZLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of epoxyisoindoles This compound is characterized by its unique structure, which includes an epoxy group, a butyl side chain, and a hexahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Hexahydroisoindole Core: The initial step involves the cyclization of a suitable precursor to form the hexahydroisoindole core. This can be achieved through a cyclization reaction using a strong acid catalyst under reflux conditions.

    Introduction of the Butyl Side Chain: The butyl side chain can be introduced through an alkylation reaction. This step typically involves the use of a butyl halide and a strong base, such as sodium hydride, to facilitate the alkylation.

    Epoxidation: The final step involves the introduction of the epoxy group. This can be achieved through an epoxidation reaction using a peracid, such as m-chloroperbenzoic acid, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of novel materials with unique mechanical and chemical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

    Hexahydroisoindole Derivatives: These compounds share the hexahydroisoindole core but may have different side chains or functional groups.

    Epoxyisoindole Derivatives: These compounds contain the epoxyisoindole structure but may differ in the nature of the side chains.

Uniqueness

The uniqueness of this compound lies in its specific combination of the butyl side chain, hexahydroisoindole core, and epoxy group, which confer distinct chemical and biological properties.

List of Similar Compounds

  • Hexahydroisoindole
  • Epoxyisoindole
  • Butylhexahydroisoindole

Properties

91645-06-6

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-butyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C12H17NO3/c1-2-3-6-13-11(14)9-7-4-5-8(16-7)10(9)12(13)15/h7-10H,2-6H2,1H3

InChI Key

BJQVSFGGONZLMC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2C3CCC(C2C1=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.